N-[(4-methylphenyl)carbonyl]glycyl-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE is a complex organic compound that features a quinoxaline moiety, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. The quinoxaline moiety can be synthesized through various methods, including the condensation of o-phenylenediamine with α-diketones
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Major products formed from these reactions include quinoxaline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
N~1~-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for therapeutic applications, including drug development for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N1-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE involves its interaction with molecular targets and pathways. The quinoxaline moiety can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2,3-Diphenylquinoxaline
- 6,7-Dimethylquinoxaline
- 2-Methylquinoxaline
Uniqueness
N~1~-[2-({2-[2-ETHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}AMINO)-2-OXOETHYL]-4-METHYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, anilino, and oxoethyl groups enhances its potential for diverse applications compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C28H27N5O3 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
N-[2-[[2-(2-ethyl-5-quinoxalin-2-ylanilino)-2-oxoethyl]amino]-2-oxoethyl]-4-methylbenzamide |
InChI |
InChI=1S/C28H27N5O3/c1-3-19-12-13-21(25-15-29-22-6-4-5-7-23(22)32-25)14-24(19)33-27(35)17-30-26(34)16-31-28(36)20-10-8-18(2)9-11-20/h4-15H,3,16-17H2,1-2H3,(H,30,34)(H,31,36)(H,33,35) |
InChI Key |
RXSIHKNANYVEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CNC(=O)CNC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.